molecular formula C13H11NO2 B12088063 3-Methyl-4-(pyridin-3-yl)benzoic acid

3-Methyl-4-(pyridin-3-yl)benzoic acid

Katalognummer: B12088063
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: OWLJWGRVXWSCOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzoic acid, where the benzoic acid core is substituted with a methyl group at the third position and a pyridin-3-yl group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methyl-4-(pyridin-3-yl)benzoic acid can be synthesized through the reaction of benzoic acid with 3-pyridinecarboxaldehyde under acidic conditions. The reaction typically involves the use of a catalyst such as palladium chloride and a base like cesium carbonate in a solvent such as tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Methyl-4-(pyridin-3-yl)benzoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-4-(pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Methyl-4-(pyridin-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H11NO2

Molekulargewicht

213.23 g/mol

IUPAC-Name

3-methyl-4-pyridin-3-ylbenzoic acid

InChI

InChI=1S/C13H11NO2/c1-9-7-10(13(15)16)4-5-12(9)11-3-2-6-14-8-11/h2-8H,1H3,(H,15,16)

InChI-Schlüssel

OWLJWGRVXWSCOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.